(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide
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Overview
Description
Scientific Research Applications
Synthesis and Photodynamic Therapy Applications
The new zinc phthalocyanine having high singlet oxygen quantum yield substituted with new benzenesulfonamide derivative groups containing Schiff base explores compounds with structural similarities, highlighting their potential in photodynamic therapy for cancer treatment. The synthesis and characterization of these compounds, including their photophysical and photochemical properties, demonstrate their utility as photosensitizers in photodynamic therapy, emphasizing their high singlet oxygen quantum yield and good fluorescence properties. This suggests the potential applicability of similar compounds in therapeutic contexts, particularly in cancer treatment through photodynamic mechanisms (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Anticancer Activity
Synthesis and antimicrobial evaluation of N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl benzamide derivatives demonstrates the antimicrobial properties of thiazole derivatives. The study outlines the synthesis of these compounds and their efficacy against various bacterial and fungal species. This research underscores the versatility of similar compounds in developing antimicrobial agents, which could be a critical area of application for the compound , given its structural similarities to the studied derivatives (Chawla, 2016).
Electrophysiological Activity in Cardiac Applications
Synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides--new selective class III agents discuss the synthesis and evaluation of N-substituted imidazolylbenzamides for their potential as selective class III electrophysiological agents. These compounds have shown efficacy in in vitro Purkinje fiber assays, suggesting their potential application in developing treatments for arrhythmias. This indicates the broader applicability of related compounds in cardiac electrophysiology and arrhythmia treatment (Morgan et al., 1990).
Mechanism of Action
Properties
IUPAC Name |
N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O5S2/c1-17-5-4-12-26(16-17)34(29,30)20-9-6-18(7-10-20)23(28)25-24-27(13-14-31-2)21-11-8-19(32-3)15-22(21)33-24/h6-11,15,17H,4-5,12-14,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDLYAUBRLVPFIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)OC)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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